Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
“Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate” is a chemical compound. Based on its name, it likely contains an ethyl group, a 4-chlorophenyl group, and a pyrazole ring .
Synthesis Analysis
While specific synthesis methods for “Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate” were not found, there are general methods for synthesizing similar compounds. For instance, chiral 1-phenylethylamine (α-PEA) has been used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances .
Scientific Research Applications
Synthesis and Characterization
- Efficient Synthesis Methods : A range of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized with high regioselectivity under ultrasound irradiation. This method reduced reaction times significantly, offering an efficient pathway for creating similar compounds (Machado et al., 2011).
- Molecular Structure Analysis : The synthesis and characterization of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate have been detailed, including its crystal and molecular structure, and Hirshfeld surface analysis (Achutha et al., 2017).
Biological Activity
- Antimicrobial and Anticancer Properties : Novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrated significant in vitro antimicrobial and higher anticancer activity compared to the reference drug doxorubicin (Hafez et al., 2016).
- Potential Against Lung Cancer Cells : Synthesized pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives showed inhibitory effects on A549 lung cancer cells, suggesting their potential as therapeutic agents (Zhang et al., 2008).
Chemical Modifications and Synthesis Routes
- Novel Synthesis Routes : The title compound has been used to synthesize various condensed pyrazoles through cross-coupling reactions, showcasing its utility in creating complex molecular structures (Arbačiauskienė et al., 2011).
- Versatile Condensation Processes : A novel synthesis method for pyrazolo[3,4-b]pyridine products from ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate was developed, highlighting the compound's role in creating new heterocyclic structures (Ghaedi et al., 2015).
properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAPXECZFJCYSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549896 | |
Record name | Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
110821-33-5 | |
Record name | Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.